

Application Notes: Spectrophotometric Assay for Formate Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Formate dehydrogenase	
Cat. No.:	B8822770	Get Quote

Introduction

Formate dehydrogenase (FDH; EC 1.2.1.2) is an enzyme that catalyzes the NAD+-dependent oxidation of formate to carbon dioxide.[1] This reaction is pivotal in the energy metabolism of methylotrophic microorganisms and plays a role in the stress response of plants.[1] The enzyme is highly specific for both formate and NAD+.[2] Due to the irreversibility of the reaction and its broad pH optimum, FDH is a valuable biocatalyst, particularly for the regeneration of NADH in various enzymatic synthesis processes.[1] A continuous spectrophotometric rate determination assay is a fundamental method for characterizing FDH activity, enabling the study of its kinetics and the screening of potential inhibitors.[3]

Principle of the Assay

The enzymatic activity of **formate dehydrogenase** is determined by monitoring the increase in absorbance at 340 nm. This increase is a direct result of the reduction of β-Nicotinamide Adenine Dinucleotide (NAD+) to NADH, which is coupled to the oxidation of formate to carbon dioxide.[3] The rate of NADH formation is directly proportional to the FDH activity under saturating substrate conditions. The reaction is as follows:

Formate + NAD+ ---(Formate Dehydrogenase)---> CO2 + NADH + H+[3]

Experimental Protocols

Method 1: Standard Assay Protocol

This protocol is adapted from a standard procedure for determining FDH activity.[3]

Materials and Reagents:

- 200 mM Sodium Phosphate Buffer, pH 7.0 at 37°C[3]
- 200 mM Sodium Formate Solution[3]
- 10.5 mM β-Nicotinamide Adenine Dinucleotide (β-NAD) Solution[3]
- Formate Dehydrogenase Enzyme Solution (0.25 0.50 unit/ml)[3]
- Deionized Water
- Spectrophotometer capable of measuring absorbance at 340 nm
- · Cuvettes with a 1 cm light path
- Water bath or temperature-controlled cuvette holder at 37°C

Procedure:

- Prepare the reaction mixture by pipetting the following reagents into a cuvette:
 - 1.10 ml Deionized Water
 - 0.75 ml 200 mM Sodium Phosphate Buffer (pH 7.0)
 - 0.75 ml 200 mM Sodium Formate Solution
- Prepare a blank by pipetting the same reagents into a separate cuvette.
- Add 0.30 ml of 10.5 mM β-NAD solution to both the test and blank cuvettes.
- Mix the contents of the cuvettes by inversion and equilibrate to 37°C for 3-5 minutes.
- Initiate the reaction by adding 0.10 ml of the Formate Dehydrogenase Enzyme Solution to the test cuvette. Add 0.10 ml of deionized water to the blank cuvette.

- Immediately mix by inversion and start monitoring the increase in absorbance at 340 nm for approximately 5 minutes.
- Record the rate of change in absorbance per minute (ΔA340nm/min) from the maximum linear portion of the curve for both the test and blank samples.

Calculation of Enzyme Activity:

One unit of **formate dehydrogenase** is defined as the amount of enzyme that catalyzes the oxidation of 1.0 μ mole of formate to CO2 per minute in the presence of NAD+ at pH 7.0 and 37°C.[3]

Method 2: Kinetic Studies Protocol

This protocol is designed for determining the kinetic parameters (Km and Vmax) of **formate dehydrogenase**.[4]

Materials and Reagents:

- 100 mM Potassium Phosphate Buffer, pH 7.5 at 25°C[4]
- Stock solutions of Sodium Formate (e.g., 1 M)
- Stock solutions of β-NAD+ (e.g., 100 mM)
- Formate Dehydrogenase Enzyme Solution (e.g., 0.2 μM final concentration)[4]
- Spectrophotometer with a temperature-controlled cell holder at 25°C

Procedure for Determination of Km for Formate:

- Set up a series of reactions with varying concentrations of sodium formate (e.g., 1 mM to 215 mM) while keeping the NAD+ concentration constant and saturating (e.g., 10 mM).[4]
- For each reaction, pipette the required volumes of 100 mM potassium phosphate buffer, NAD+ solution, and sodium formate solution into a cuvette.
- Equilibrate the mixture to 25°C.

- Initiate the reaction by adding a fixed amount of **formate dehydrogenase** enzyme solution.
- Monitor the increase in absorbance at 340 nm and determine the initial velocity (v₀) for each formate concentration.
- Plot the initial velocities against the corresponding formate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax for formate.[4]

Procedure for Determination of Km for NAD+:

- Set up a series of reactions with varying concentrations of NAD+ (e.g., 0.02 mM to 12 mM)
 while keeping the formate concentration constant and saturating (e.g., 200 mM).[4]
- Follow the same procedure as for the determination of Km for formate.
- Plot the initial velocities against the corresponding NAD+ concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax for NAD+.[4]

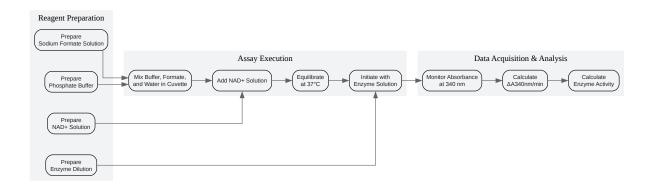
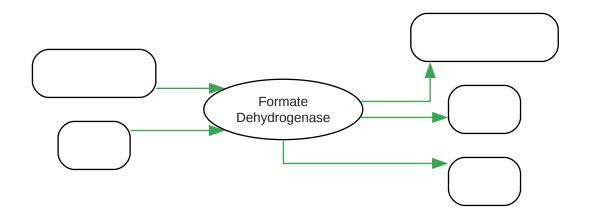

Data Presentation

Table 1: Kinetic Parameters of Formate Dehydrogenase from Candida boidinii

Substrate	Km (mM)	kcat (s ⁻¹)	Assay Conditions
NAD+	0.02 - 12	Varies	100 mM phosphate buffer, pH 7.5, 25°C, 200 mM formate[4]
Formate	1 - 215	Varies	100 mM phosphate buffer, pH 7.5, 25°C, 10 mM NAD+[4]


Mandatory Visualizations

Click to download full resolution via product page

Caption: Experimental workflow for the spectrophotometric assay of **formate dehydrogenase**.

Click to download full resolution via product page

Caption: Biochemical reaction catalyzed by NAD+-dependent formate dehydrogenase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. protein.bio.msu.ru [protein.bio.msu.ru]
- 2. Enzyme Activity Measurement for Formate Dehydrogenase (NAD+) [creativeenzymes.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Structural and Kinetic Studies of Formate Dehydrogenase from Candida boidinii PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Spectrophotometric Assay for Formate Dehydrogenase]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8822770#spectrophotometric-assay-for-formate-dehydrogenase]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com